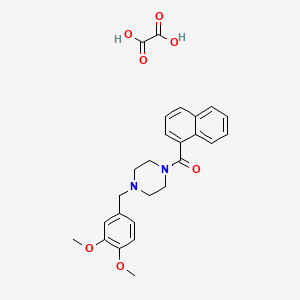![molecular formula C16H22N2O4S B4833952 2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4833952.png)
2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Descripción general
Descripción
2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a cyclohexane ring, and multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the thienyl and cyclohexane intermediates. Common synthetic routes include:
Formation of the Thienyl Intermediate:
Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately and then functionalized with the carboxylic acid group.
Coupling Reaction: The thienyl and cyclohexane intermediates are coupled together using reagents such as coupling agents and catalysts to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This includes the use of high-throughput reactors, advanced purification techniques, and continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the aminocarbonyl and carboxylic acid groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOPENTANECARBOXYLIC ACID: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.
2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-BENZENECARBOXYLIC ACID: Similar structure but with a benzene ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of 2-({[3-(AMINOCARBONYL)-5-PROPYL-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2-[(3-carbamoyl-5-propylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-2-5-9-8-12(13(17)19)15(23-9)18-14(20)10-6-3-4-7-11(10)16(21)22/h8,10-11H,2-7H2,1H3,(H2,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSRZPBJWXFQPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[4-(DIMETHYLAMINO)BENZYL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B4833872.png)
![N-(2-methoxy-5-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B4833885.png)
![5-ethyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4833890.png)
![2-(2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)-N-(2-hydroxyethyl)acetamide](/img/structure/B4833904.png)
![N~4~-[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4833909.png)
![(Z)-N-{4-[(BUTYLAMINO)SULFONYL]PHENYL}-2-METHYL-3-PHENYL-2-PROPENAMIDE](/img/structure/B4833913.png)
![5-cyclopropyl-7-(difluoromethyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B4833922.png)

![3-[(4-FLUOROPHENYL)METHYL]-7-METHYL-1-PHENYL-5-(PIPERIDINE-1-CARBONYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4833927.png)
![3-(3-phenylpropyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4833933.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,3-dimethoxybenzamide](/img/structure/B4833940.png)
![ETHYL 3-[(2-METHOXYPHENYL)METHYL]-6,6-DIMETHYL-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4833945.png)
![N-[(5E)-5-[(5-bromofuran-2-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide](/img/structure/B4833951.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-pyridinylmethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4833975.png)
